![molecular formula C7H6N2O2 B1463786 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one CAS No. 1283372-48-4](/img/structure/B1463786.png)
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“5-Methylfuro[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is related to “4-Chloro-5-methylfuro[2,3-d]pyrimidine”, which has a molecular weight of 168.58 .
Synthesis Analysis
The synthesis of related compounds involves N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, obtained from Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine and appropriate aryl iodides .Applications De Recherche Scientifique
Microtubule Targeting in Cancer Therapy
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives have shown promising results in cancer therapy. They act as potent microtubule depolymerizing agents. Compounds synthesized from this chemical showed significant activity against multidrug-resistant cancer cells, by inhibiting tubulin assembly and circumventing drug resistance mechanisms (Devambatla et al., 2016).
Synthesis and Antimicrobial Properties
The synthesis of new compounds from 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one has also been explored for their antimicrobial properties. For example, the synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines derived from this compound showed notable antimicrobial activities (Abdel-rahman et al., 2002).
Development of Novel Inhibitors for Pharmaceutical Applications
Research has also focused on developing novel inhibitors using the pyrimidin-4(3H)-one scaffold for various pharmaceutical applications. For instance, the design and synthesis of novel PDE5 inhibitors based on this scaffold have been reported, with several compounds showing promising inhibitory activities (Wang et al., 2012).
Applications in Nucleoside Analogue Synthesis
The compound has also been utilized in the synthesis of nucleoside analogues. Substituted pyrimidin-2(7H)-one nucleoside analogues, for example, have been synthesized and incorporated into triplex-forming oligonucleotides, showing enhanced affinity in DNA binding applications (Ranasinghe et al., 2005).
Antitumor Activities
Further, the synthesis of compounds structurally related to 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one has led to the discovery of new antitumor agents. These compounds, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown significant activity against various cancer cell lines (Grivsky et al., 1980).
Exploring Dual Inhibitory Potentials
The compound's derivatives have also been investigated as dual inhibitors of key enzymes like dihydrofolate reductase and thymidylate synthase, displaying potent antitumor effects. This dual inhibitory potential opens up new avenues in cancer chemotherapy (Gangjee et al., 2005).
Propriétés
IUPAC Name |
5-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBYXTYRBPCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



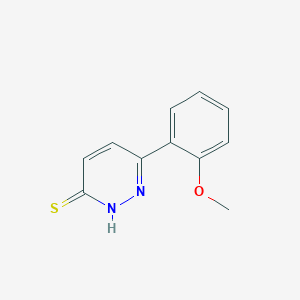

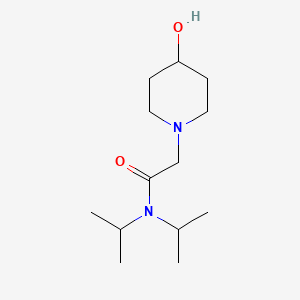
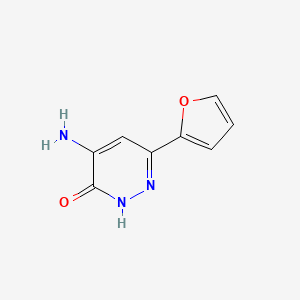
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
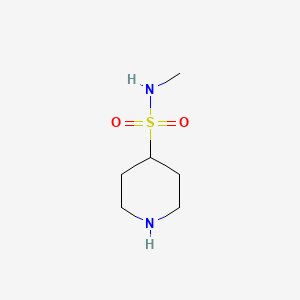
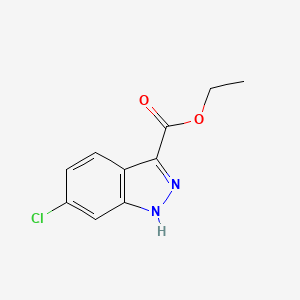
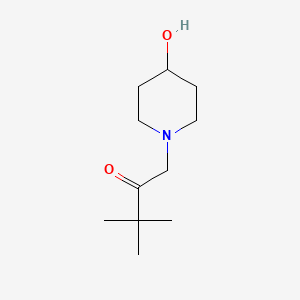
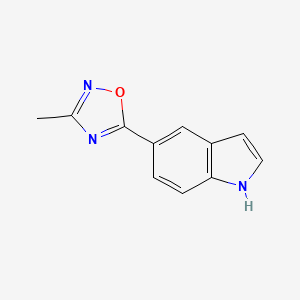
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
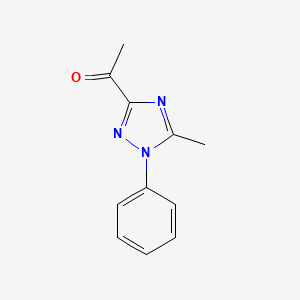
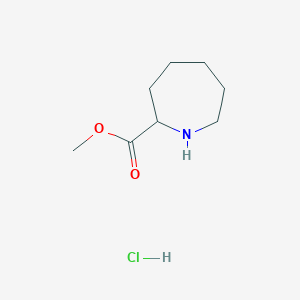
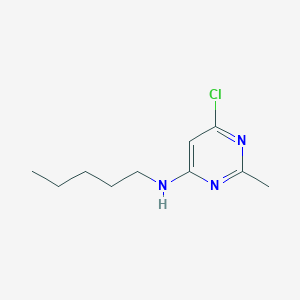
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)